molecular formula C14H14O B13624967 4-(Naphthalen-2-yl)butan-2-one CAS No. 68427-26-9

4-(Naphthalen-2-yl)butan-2-one

Cat. No.: B13624967
CAS No.: 68427-26-9
M. Wt: 198.26 g/mol
InChI Key: ZGJUXLRCZXCYTO-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yl)butan-2-one is an organic compound that belongs to the class of naphthalenes. Naphthalenes are characterized by their structure, which consists of two fused benzene rings. This compound is notable for its aromatic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-yl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

    Oxidation: Formation of 4-(Naphthalen-2-yl)butanoic acid.

    Reduction: Formation of 4-(Naphthalen-2-yl)butan-2-ol.

    Substitution: Various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

4-(Naphthalen-2-yl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, fragrances, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yl)butan-2-one involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems. Additionally, its functional groups can form hydrogen bonds and other non-covalent interactions, influencing its biological activity and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Naphthalen-1-yl)butan-2-one
  • 4-(Naphthalen-2-yl)butanoic acid
  • 4-(Naphthalen-2-yl)butan-2-ol

Uniqueness

4-(Naphthalen-2-yl)butan-2-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its analogs, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

68427-26-9

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

4-naphthalen-2-ylbutan-2-one

InChI

InChI=1S/C14H14O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-5,8-10H,6-7H2,1H3

InChI Key

ZGJUXLRCZXCYTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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